molecular formula C14H13NO B1194990 Norletimol CAS No. 886-08-8

Norletimol

Cat. No. B1194990
CAS RN: 886-08-8
M. Wt: 211.26 g/mol
InChI Key: LPSMMAHYAIVSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norletimol is a Schiff base with promising anti-inflammatory properties . It has been tested in clinical trials in Iraq as an antirheumatic agent and used in progressive myopia in children . The time taken for elimination of 50% of the Norletimol dose in the urine was approximately five hours .

Future Directions

The future directions for Norletimol research could include further exploration of its anti-inflammatory properties and potential uses in treating diseases such as rheumatoid arthritis and myopia . More research is also needed to fully understand its mechanism of action and to determine its physical and chemical properties.

properties

CAS RN

886-08-8

Product Name

Norletimol

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-(benzyliminomethyl)phenol

InChI

InChI=1S/C14H13NO/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h1-9,11,16H,10H2

InChI Key

LPSMMAHYAIVSQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN=CC2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=CC=C2O

Other CAS RN

129855-29-4
886-08-8

Pictograms

Irritant

synonyms

alpha-benzylimino-o-cresol
N-(2-hydroxyphenylmethylidine)benzylamine
N-(o-hydroxyphenylmethylidine)benzylamine
norletimol
saddamine
salicylidene benzylamine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5.0 mL of 2-hydroxy-benzaldehyde, 6.3 mL of benzylamine and 0.05 g of p-toluenesulphonic acid was refluxed in toluene for 2 hours using a Dean-Stark trap to remove liberated water. The volatiles were removed in vacuo yielding 10.1 g of crude 2-(benzylimino-methyl)-phenol.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.